molecular formula C9H14O4 B14244571 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one CAS No. 189824-72-4

3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one

Cat. No.: B14244571
CAS No.: 189824-72-4
M. Wt: 186.20 g/mol
InChI Key: PRJHWVRDKVBGGV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one is a spiroacetal compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiroacetal framework is a common motif in many natural products, which often exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one typically involves the formation of the spiroacetal ring system. One common method is the stereoselective synthesis from d-glucose, which involves a series of glycosylation and ketalization reactions . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-throughput screening and computational modeling to identify the most efficient pathways .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spiroacetal ring and the functional groups attached to it.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the spiroacetal framework .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The spiroacetal ring system can interact with enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one is unique due to its specific spiroacetal structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

189824-72-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3,3-dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C9H14O4/c1-8(2)11-9(13-12-8)5-3-7(10)4-6-9/h3-6H2,1-2H3

InChI Key

PRJHWVRDKVBGGV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2(CCC(=O)CC2)OO1)C

Origin of Product

United States

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